
3-Tributylstannanyl-pyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tributylstannyl)picolinaldehyde is an organotin compound that features a picolinaldehyde moiety bonded to a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)picolinaldehyde typically involves the reaction of picolinaldehyde with tributyltin hydride. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of picolinaldehyde with tributyltin chloride in the presence of a palladium catalyst and a suitable base can yield 3-(tributylstannyl)picolinaldehyde .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tributylstannyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 3-(tributylstannyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Tributylstannyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(tributylstannyl)picolinaldehyde involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can donate a hydrogen atom, facilitating radical chain reactions. The picolinaldehyde moiety can interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinaldehyde: Lacks the tributylstannyl group, making it less reactive in radical reactions.
Tributyltin hydride: Contains the tributylstannyl group but lacks the picolinaldehyde moiety, limiting its applications in organic synthesis.
Nicotinaldehyde: Similar structure but with the aldehyde group in a different position on the pyridine ring.
Uniqueness
3-(Tributylstannyl)picolinaldehyde is unique due to the combination of the picolinaldehyde moiety and the tributylstannyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C18H31NOSn |
|---|---|
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
3-tributylstannylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
Clé InChI |
WVXILALXQAVXBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)

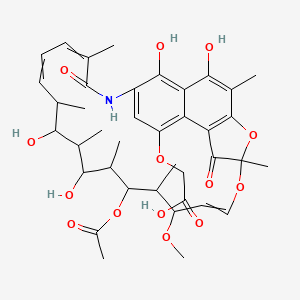
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
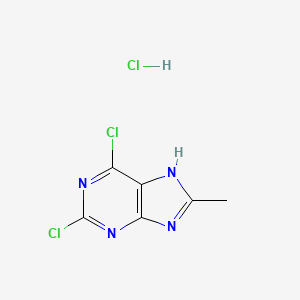

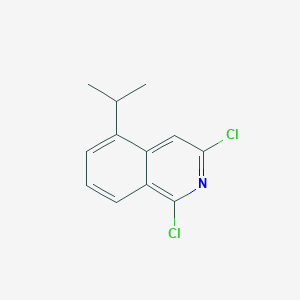
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
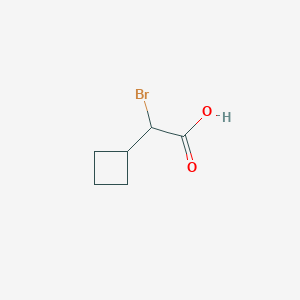
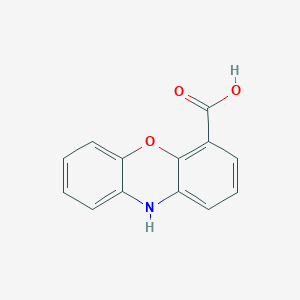


![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)
